(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline
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Overview
Description
(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may involve the use of chiral catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols.
Scientific Research Applications
(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine: It may have potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-D-proline
- (3R)-3-Hydroxy-2-[(1R)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline
Uniqueness
(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules
Properties
CAS No. |
183874-04-6 |
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Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-4(2)7(13)9(8(14)15)5(11)3-6(12)10-9/h4-5,7,11,13H,3H2,1-2H3,(H,10,12)(H,14,15)/t5-,7-,9+/m0/s1 |
InChI Key |
RKCKGQLLUQPLJA-XWDQLLGVSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@]1([C@H](CC(=O)N1)O)C(=O)O)O |
Canonical SMILES |
CC(C)C(C1(C(CC(=O)N1)O)C(=O)O)O |
Origin of Product |
United States |
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